4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline
CAS No.: 4416-79-9
Cat. No.: VC8116514
Molecular Formula: C16H12N4S2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline - 4416-79-9](/images/structure/VC8116514.png)
Specification
CAS No. | 4416-79-9 |
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Molecular Formula | C16H12N4S2 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | 4-[5-(4-aminophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]aniline |
Standard InChI | InChI=1S/C16H12N4S2/c17-11-5-1-9(2-6-11)13-19-15-16(21-13)20-14(22-15)10-3-7-12(18)8-4-10/h1-8H,17-18H2 |
Standard InChI Key | PFPVKIWILSJCJO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)N)N |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)N)N |
Introduction
Structural Characteristics
4,4′-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline is a symmetric, conjugated molecule featuring:
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Core Structure: A thiazolo[5,4-d]thiazole heterocycle (a fused bicyclic system with sulfur and nitrogen atoms) connected to two aniline groups via 2,5-diyl linkages.
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Molecular Formula: C₁₆H₁₂N₄S₂ (molecular weight: 324.42 g/mol) .
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SMILES Code:
NC1=CC=C(C2=NC(SC(C3=CC=C(C=C3)N)=N4)=C4S2)C=C1
.
Key Features:
Physical and Chemical Properties
Thermal and Chemical Stability
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Stability: Stable under inert conditions but sensitive to strong acids/bases .
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Hazard Profile: Classified as a warning substance (GHS07) with potential skin/eye irritation (H315, H319) .
Spectroscopic Data
While no direct spectroscopic data are available for this compound, analogous thiazolo[5,4-d]thiazole derivatives exhibit:
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UV-Vis Absorption: Strong π-π* transitions in the visible range due to conjugation .
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FTIR Peaks: C–N stretching (~1250–1300 cm⁻¹), C=N vibrations (~1600–1650 cm⁻¹), and S–C bonds (~650–700 cm⁻¹) .
Applications and Research Relevance
Material Science and Organic Electronics
4,4′-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline serves as a building block for:
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Conjugated Polymers: Used in donor–acceptor copolymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
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Covalent Organic Frameworks (COFs): Thiazolo[5,4-d]thiazole-based COFs exhibit high crystallinity and porosity, enabling applications in photocatalysis .
Performance Metrics:
Application | Key Property | Reference |
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Polymer Solar Cells | Hole mobility: ~−3 cm² V⁻¹ s⁻¹ | |
Photocatalytic H₂ | High surface area (e.g., 1356 m²/g) |
Hazard Information | Details | Source |
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GHS Classification | Warning (GHS07) | |
Hazard Statements | H315, H319 (skin/eye irritation) | |
Precautionary Measures | P264, P280 (protective equipment) |
Research Gaps and Future Directions
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Synthetic Optimization: Detailed protocols for scalable synthesis are lacking.
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Electronic Properties: Systematic studies on band gap and charge transport are needed.
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Catalytic Applications: Exploration in CO₂ reduction or organic synthesis.
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